Potassium Alum

Catalog No.
S573336
CAS No.
10043-67-1
M.F
AlKO8S2
M. Wt
258.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium Alum

CAS Number

10043-67-1

Product Name

Potassium Alum

IUPAC Name

aluminum;potassium;disulfate

Molecular Formula

AlKO8S2

Molecular Weight

258.21 g/mol

InChI

InChI=1S/Al.K.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4

InChI Key

GRLPQNLYRHEGIJ-UHFFFAOYSA-J

SMILES

Array

solubility

Freely soluble in water, insoluble in ethanol
BECOMES ANHYD @ ABOUT 200 °C; @ HIGHER TEMP LOSES SULFUR TRIOXIDE & BECOMES BASIC & INCOMPLETELY SOL IN WATER. /POTASSIUM ALUM DODECAHYDRATE/
1 G DISSOLVES IN ABOUT 20 ML COLD WATER, ABOUT 1 ML BOILING WATER, INCOMPLETELY; PRACTICALLY INSOL IN ALC.

Synonyms

alum, alum, potassium, aluminium potassium sulfate 12-hydrate, aluminium potassium sulfate hydrate (1:1:2:12), aluminum hydrogen sulfate, aluminum potassium disulfate dodecahydrate, aluminum potassium sulfate, aluminum potassium sulfate dodecahydrate, aluminum sulfate, potassium alum, potassium aluminum sulfate

Canonical SMILES

OS(=O)(=O)O.[Al].[K]

Isomeric SMILES

[O-]S(=O)(=O)O[Al]1OS(=O)(=O)O1.[K+]

The exact mass of the compound Aluminum potassium sulfate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 g/ 7.5 ml at 25ºcfreely soluble in water, insoluble in ethanol1 g dissolves in about 20 ml cold water, about 1 ml boiling water, incompletely; practically insol in alc.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfuric Acids - Sulfates - Alum Compounds - Supplementary Records. It belongs to the ontological category of metal sulfate in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ACIDITY_REGULATOR; FIRMING_AGENT; RAISING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Hemostatic Agent:

Alum possesses astringent properties, making it effective in causing constriction of blood vessels and tissues. This property led to its historical and ongoing use as a hemostatic agent in managing hemorrhagic cystitis, a condition characterized by bleeding in the bladder []. Studies have shown its effectiveness in controlling bleeding and improving symptoms, though further research is needed to ensure long-term efficacy and explore potential side effects [].

Aluminum potassium sulfate, commonly known as potash alum, potassium alum, or aluminum potassium sulfate dodecahydrate, is a double sulfate compound with the chemical formula KAl(SO4)212H2OKAl(SO_4)_2\cdot 12H_2O. This compound typically appears as white, odorless crystals that are soluble in water, particularly more so in hot water than in cold. As a member of the alum family, it consists of aluminum and potassium ions along with sulfate groups. The dodecahydrate form contains twelve molecules of water, which can be lost upon heating, with the first nine molecules released at approximately 64.5°C and the final three at around 200°C .

The mechanism of action of potassium alum depends on its application. In dyeing, it forms coordination complexes with the dye molecules. These complexes have a larger size and higher charge compared to the free dye molecules, allowing them to interact more strongly with the negatively charged sites on protein fibers like wool and silk. This stronger interaction leads to improved dye uptake and colorfastness [].

  • Formation from Aluminum and Potassium Hydroxide:
    2Al(s)+2KOH(aq)+6H2O(l)2Al(OH)4(aq)+2K+(aq)+3H2(g)2Al(s)+2KOH(aq)+6H_2O(l)\rightarrow 2Al(OH)_4^{-}(aq)+2K^{+}(aq)+3H_2(g)
  • Precipitation of Aluminum Hydroxide:
    2Al(OH)4(aq)+H2SO4(aq)2Al(OH)3(s)+SO42(aq)+6H2O(l)2Al(OH)_4^{-}(aq)+H_2SO_4(aq)\rightarrow 2Al(OH)_3(s)+SO_4^{2-}(aq)+6H_2O(l)
  • Crystallization of Aluminum Potassium Sulfate:
    K+(aq)+Al3+(aq)+2SO42(aq)+12H2O(l)KAl(SO4)212H2O(s)K^{+}(aq)+Al^{3+}(aq)+2SO_4^{2-}(aq)+12H_2O(l)\rightarrow KAl(SO_4)_2\cdot 12H_2O(s)

These reactions demonstrate how aluminum hydroxide is formed and subsequently reacts with sulfuric acid to yield aluminum potassium sulfate through crystallization .

Aluminum potassium sulfate exhibits various biological activities. It has been noted for its astringent properties, making it useful in treating minor cuts and abrasions as a styptic agent. Additionally, it is employed in some medical applications, including sclerotherapy for hemorrhoids when combined with tannic acid . Its antimicrobial properties also make it suitable for use in water purification processes.

Aluminum potassium sulfate can be synthesized through two primary methods:

  • Natural Extraction: The compound can be mined from natural sources such as alunite and kalinite minerals.
  • Chemical Synthesis: In laboratory settings, it can be produced by reacting aqueous solutions of aluminum sulfate and potassium sulfate. This method allows for controlled conditions to optimize yield and purity .

Aluminum potassium sulfate has a wide array of applications across various industries:

  • Water Purification: Used as a coagulant to clarify drinking water.
  • Textile Industry: Employed in dyeing processes to fix dyes on fabrics.
  • Food Industry: Acts as a leavening agent in baking powder.
  • Cosmetics: Utilized in deodorants and aftershave products for its astringent properties.
  • Construction: Serves as an accelerator in the hardening of concrete and plaster .

Research has indicated that aluminum potassium sulfate interacts with various biological systems. For instance, studies have shown its potential effects on blood coagulation and its role in sclerotherapy treatments. Furthermore, its interactions with other compounds during water treatment processes have been extensively studied to enhance purification efficiency and effectiveness .

Aluminum potassium sulfate belongs to a broader category known as alums. Here are some similar compounds along with their unique characteristics:

Compound NameChemical FormulaUnique Features
Aluminum ammonium sulfateKAl(SO4)212H2OKAl(SO_4)_2\cdot 12H_2OCommonly used in water purification and dyeing.
Aluminum sodium sulfateNaAl(SO4)212H2ONaAl(SO_4)_2\cdot 12H_2OUsed primarily in food processing and baking.
Ammonium aluminum sulfateNH4Al(SO4)212H2ONH_4Al(SO_4)_2\cdot 12H_2OOften used in agriculture as a fertilizer.

The uniqueness of aluminum potassium sulfate lies in its specific combination of aluminum and potassium ions, which provides distinct physical properties and applications compared to other alums .

Physical Description

Dry Powder, Pellets or Large Crystals
Large, transparent crystals or white crystalline powder
White hygroscopic solid; [Merck Index] Colorless odorless crystals; Partially soluble in water; [MSDSonline]

Color/Form

WHITE POWDER

Hydrogen Bond Acceptor Count

8

Exact Mass

257.8487042 Da

Monoisotopic Mass

257.8487042 Da

Boiling Point

200 °C

Heavy Atom Count

12

Taste

STYPTIC

Density

1.725
ODORLESS; SWEETISH, ASTRINGENT TASTE; DENSITY 1.725; MP 92.5 °C. /POTASSIUM ALUM DODECAHYDRATE/

Melting Point

92.5 °C

UNII

09OXB01F3O

Related CAS

10043-01-3 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 134 of 137 companies (only ~ 2.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Potassium alum is considered safe by the FDA and its use is in homepathic or OTC products. Due to its presence in several different drugs, the main indications for the use of potassium alum are: -Constipation -Cosmetic or drug astringent, helping the shrinkage of tissues and the dry of secretions -Oral health care drug -Part of formulation in cleansing products, skin-care products, mosturizers, face powders and deodorants -Antiperspirant -Antifungal

Therapeutic Uses

Adjuvants, Immunologic
IN TREATMENT OF GUM BLEEDING & CHRONIC & ACUTE GINGIVITIS.
THE DOSE AS AN ASTRINGENT IS 0.5-5%.
Five patients with malignant hemopathies, including four treated by bone marrow transplantation, developed cyclophosphamide induced hemorrhagic cystitis that failed to respond to the usual treatments. Each was treated by continuous irrigation of the bladder with potassium alum. Hematuria ceased in three patients followed up for 5 to 10 months. A review of the literature confirmed the 75% success rate of this treatment. No local side effects were recorded, but one patient had a single seizure.
For more Therapeutic Uses (Complete) data for ALUM, POTASSIUM (16 total), please visit the HSDB record page.

Pharmacology

The presence of potassium alum reduces swollen mucous membranes that result from inflammation of the nasal, gastrointestinal and urinary passages as well as in the presence of excessive secretions. The induction of the coagulation cascade will also stop bleeding.[L1075]

MeSH Pharmacological Classification

Adjuvants, Immunologic

Mechanism of Action

The main functions of potassium alum in drugs are as an astringent, antiseptic or adjuvant agent. The astringent action is performed by the induction of coagulation in the superficial tissue layers until the formation of a crust. The formation of alum ions neutralize the charges on plasma proteins, causing the blood to coagulate. Similar effect is observed in disinfectants where these ions react with the free organic acid and thiol groups of proteins on microbes and free proteins, resulting in protein precipitation. This action will generate the contraction of the tissue and dry up secretions. Its adjuvant properties are mainly used in the production of vaccines where the presence of this chemical enhances the immune response.
Excessive dietary aluminum has been proposed to be a factor contributing to several neurological disorders in humans. Six 8 week old female Swiss Webster mice were fed for 10 weeks purified diets containing 100 (control, 100 aluminum, 500 (500 aluminum) or 1000 (1000 aluminum) ug aluminum/g diet. Brain and liver lipid peroxidation was determined by evaluating the production of 2-thiobarbituric acid reactive substances in brain and liver homogenates in the presence or absence of 50 mM ferrous iron. 2-Thiobarbituric acid reactive substances production in the absence of iron in brain homogenates from mice fed the 1000 aluminum diet was higher (30%) than that in the 100 aluminum control group (3.1 versus 2.4 nmol 2-thiobarbituric acid reactive substances/mg protein). The additional of ferrous iron increased 2-thiobarbituric acid reactive substances production in-brain homogenates from all 3 dietary group. The iron induced 2-thiobarbituric acid reactive substances production was 26% higher in the 1000 aluminum brain homogenates than in the 100 aluminum group (4.9 vs. 3.9 nmol 2-thiobarbituric acid reactive subtances/mg protein). Brain 2-Thiobarbituric acid reactive substances production in the presence and absence of iron was similar between the 100 and 500 aluminum groups. 2-Thiobarbituric acid reactive substances production in liver homogenates measured either with or without iron was similar for the 3 groups. These results show that, in mice, dietary aluminum intoxication leads to increased brain 2-thiobarbituric acid reactive substance production, suggesting that enhanced lipid peroxidation may be one possible mechanism underlying the neurological damage associated with increased tissue aluminum. /Aluminum/
Evidence is presented indicating that dementias are associated with a relative insufficiency of magnesium in the brain. Such insufficiency may be attributable to low intake or retention of magnesium; high intake of a neurotoxic metal, such a aluminum, which inhibits activity of magnesium requiring enzymes; or impaired transport of magnesium and/or enhanced transport of the neurotoxic metal into brain tissue. It is proposed that Alzheimer's disease involves a defective transport process, characterized by both an abnormally high incorporation of aluminum and an abnormally low incorporation that an altered serum protein contributes to the progression of Alzheimer's disease by having a greater affinity for aluminum than for magnesium, in contrast to the normal protein, which binds magnesium better than aluminum. The altered protein crosses the blood-brain barrier more efficiently than the normal protein and competes with the normal protein in binding to brain neurons. Binding of the altered protein to the target neurons would both facilitate aluminum uptake and impede magnesium uptake. Evidence suggests that albumin is the serum protein that is altered. /Aluminum/
Aluminum is established as a neurotoxin, although the basis for its toxicity is unknown. It recently has been shown to alter the function of the blood-brain barrier, which regulates exchanges between the central nervous system and peripheral circulation. The blood-brain barrier owes its unique properties to the integrity of cell membranes that comprise it. Aluminum affects some of the membrane like functions of the blood-brain barrier. It increases the rate of transmembrane diffusion and selectively changes saturable transport systems without disrupting the integrity of the membranes or altering CNS hemodynamics. Such alterations in the access to the brain of nutrients, hormones, toxins, and drugs could be the basis of CNS dysfunction. Aluminum is capable of altering membrane function at the blood-brain barrier; many of its effects on the CNS a well a peripheral tissues can be explained by its actions as a membrane toxin. /Aluminum/

Other CAS

10043-67-1

Absorption Distribution and Excretion

Potassium alum is found in its dodecahydrate form that produces a very large molecule. This large molecule cannot be absorbed through the skin when this substance is included as an astringent agent in topical OTC. If ingested, the aluminum salts are rapidly solubilized in the stomach and then they can generate aluminum hydroxide or poorly absorbed basic aluminum salts.
When potassium alum is absorbed, the kidney is responsible for the elimination of the major portion of the absorbed dose. From the excretion, 0.1-0.3% of the absorbed dose is eliminated via the urine.
The distribution of aluminum salts in the body is influenced by increased concentrations of parathyroid hormone. It was shown, in preclinical studies, that oral administration of aluminum salts produces a distribution profile that forms deposits in kidneys, muscle, bone and gray matter.
Renal clearance of aluminum is approximately 5-10% of the excretion of urea or creatinine. The reduced clearance of aluminum compounds is due to the high protein binding.
ALUMINUM SALTS ARE ABSORBED IN ... SMALL AMT FROM THE DIGESTIVE TRACT. /ALUMINUM SALTS/
It was calculated that a dialysate aluminum concn of 0.2-1.0 mg/l (a concn readily found in many water supplies) would result in the direct transfer of aluminum into the blood of 3-16 mg for each dialysis treatment or 42-211 mg/mo. /Aluminum/
A given oral dose of aluminum results in significantly higher serum and tissue levels of the metal in nephrectomized rats than in intact controls in spite of the fact that only minimal amounts of aluminum are normally excreted in the urine. /Aluminum/
It was found that 70-90% of total aluminum bound to plasma proteins (60-70% to a high molecular weight protein and 10-20% to albumin while only 10-30% was unbound). This high affinity of aluminum for plasma proteins strongly suggests high levels of binding of aluminum to a variety of tissue proteins. /Aluminum/
For more Absorption, Distribution and Excretion (Complete) data for ALUM, POTASSIUM (21 total), please visit the HSDB record page.

Metabolism Metabolites

Potassium alum does not go through a metabolic pathway. When ingested or absorbed, it will get rapidly dissolved and it will form ions that will later generate other salt derivatives.
Aluminum is poorly absorbed following either oral or inhalation exposure and is essentially not absorbed dermally. The bioavailability of aluminum is strongly influenced by the aluminum compound and the presence of dietary constituents which can complex with aluminum and enhance or inhibit its absorption. Aluminum binds to various ligands in the blood and distributes to every organ, with highest concentrations found in bone and lung tissues. In living organisms, aluminum is believed to exist in four different forms: as free ions, as low-molecular-weight complexes, as physically bound macromolecular complexes, and as covalently bound macromolecular complexes. Absorbed aluminum is excreted principally in the urine and, to a lesser extent, in the bile, while unabsorbed aluminum is excreted in the faeces. (L739)

Wikipedia

Potassium alum
Aluminium potassium sulfate
Potash Alum
Kalinite

Drug Warnings

Aluminum salts may cause phosphorus depletion which is generally negligible. However, with prolonged administration or large doses, hypophosphatemia may occur, especially in patients with inadequate dietary intake of phosphorus; hypercalciuria secondary to bone resorption and increased intestinal absorption of calcium results. This phosphorus depletion syndrome is characterized by anorexia, malaise, and muscle weakness, and prolonged aluminum antacid therapy may cause urinary calculi, osteomalacia, and osteoporosis. A low phosphorus diet, diarrhea, excessive phosphorus losses from malabsorption, and restoration of renal function after a kidney transplant increase the likelihood of the syndrome. Serum phosphate concentrations should be monitored at monthly or bimonthly intervals in patients on maintenance hemodialysis who are receiving chronic aluminum antacid therapy. /Aluminum salts/
Large doses of alum are irritant and may be corrosive; gum necrosis and gastrointestinal haemorrhage have occurred. Adverse effects on muscle and kidneys have been reported. /Alum/

Biological Half Life

Studies performed with aluminum compounds have shown a half-life of 4.5 h when administered intravenously.
The mean plasma half-life of aluminum after iv admin in dogs is approx 4.5 hr. /Aluminum/
The shorter half-life for the urinary elimination of aluminum was about 8 hr. /Aluminum/

Use Classification

Food additives
Food Additives -> ACIDITY_REGULATOR; FIRMING_AGENT; RAISING_AGENT; -> JECFA Functional Classes
Cosmetics -> Deodorant; Antiperspirant

Methods of Manufacturing

ALUM IS PREPARED FROM THE MINERAL BAUXITE AND SULFURIC ACID, WITH ADDITION OF ... POTASSIUM SULFATE ... .
From alunite, leucite or similar mineral. Also derived by crystallization from a solution made by dissolving aluminum sulfate and potassium sulfate.
MFR FROM 2:1 BLEND OF EXSICCATED POTASSIUM ALUM & SODIUM BICARBONATE.

General Manufacturing Information

Textiles, apparel, and leather manufacturing
Photographic Film, Paper, Plate, and Chemical Manufacturing
Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
Paper Manufacturing
Sulfuric acid, aluminum potassium salt (2:1:1): ACTIVE
WHEN ALUM IS DISPENSED IN POWDERS WITH PHENOL, SALICYLATES, OR TANNIC ACID, GRAY OR GREEN COLORS MAY BE DEVELOPED DUE TO TRACES OF IRON IN THE ALUM.
IT IS SLIGHTLY ASEPTIC, PROBABLY DUE TO BACTERIOSTASIS THROUGH LIBERATION OF ACID ON HYDROLYSIS.
Used to produce the first synthetic gem in 1837
CAUTION: DO NOT CONFUSE STYPTIC PENCILS /MADE WITH POTASSIUM ALUMINUM/ WITH CAUSTIC PENCILS ... THE LATTER CONTAIN SILVER NITRATE.
For more General Manufacturing Information (Complete) data for ALUM, POTASSIUM (8 total), please visit the HSDB record page.

Analytic Laboratory Methods

EPA Method 9035: Colorimetric, Automated, Chloranilate. Method 9035 is applicable to ground water, drinking and surface waters, and domestic and industrial wastes containing 10 to 400 mg sulfate/l. When solid barium chloranilate is added to a solution containing sulfate, barium sulfate is precipitated, releasing the highly colored acid chloranilate. The color intensity in the resulting chloraniline acid solution is proportional to the amount of sulfate present. Ions causing interference (calcium, aluminum, and iron) can be removed by passage through an ion exchange column. In a single laboratory, using surface water samples at concentrations of 39, 111, 188, and 294 mg sulfate/l, the standard deviations were + or - 0.6, + or - 1.0, + or - 2.2, and + or - 0.8, respectively. In a single laboratory, using surface water samples at concentrations of 82 and 295 mg sulfate/l, recoveries were 99% and 102%, respectively. /Sulfate/
EPA Method 9038: Turbidimetric. Method 9038 is applicable to ground water, drinking and surface waters, and domestic and industrial wastes. This method is suitable for all concentration ranges of sulfate; however, in order to obtain reliable readings, use a sample aliquot containing not more than 40 mg/l of sulfate. Sulfate ion is converted to a barium sulfate suspension under controlled condition. The resulting turbidity is determined by a nephelometer, filter photometer, or spectrophotometer and compared with a curve prepared from standard sulfate solution. The minimum detectable limit is approximatey 1 mg/l of sulfate. /Sulfate/
Method 426A: Gravimetric Method with Ignition of Residue and Method 426B: Gravimetric Method with Drying of Residue. Sulfate is precipitated in a hydrochloric acid solution as barium sulfate by the addition of barium chloride. The precipitation is carried out near the boiling temperature, and after a period of digestion the precipitate is filtered, washed with water until free of chloride ion, ignited or dried and weighed as barium sulfate. These methods are suitable for sulfate ion concentrations above 10 mg/l. /Sulfate/
Method 426C: Turbidimetric Method. Sulfate ion is precipitated in an acetic acid medium with barium chloride so as to form barium sulfate crystals of uniform size. Light absorbance of the barium sulfate suspension is measured by a photometer and the sulfate ion concentration is determined by comparison of the reading with a standard curve. This method is applicable in the range of 1 to 40 mg sulfate ion/l. With a turbidimeter, in a single laboratory with a sample having a mean of 7.45 mg sulfate ion/l, a standard deviation of 0.13 mg/l and a coefficient of variation of 1.7% were obtained. Two samples dosed with sulfate gave recoveries of 85 and 91%. /Sulfate/
For more Analytic Laboratory Methods (Complete) data for ALUM, POTASSIUM (20 total), please visit the HSDB record page.

Clinical Laboratory Methods

NIOSH Method 8310. Urine samples containing aluminum and its compounds are analyzed using Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy at a wavelength of 308.2 nm. Sample preparation includes addition of a polydithiocarbamate resin, filtration, ashing, and dissolution with concentrated nitric/concentrated perchloric acid (4:1 v/v). This method has a detection limit of 0.1 ug/sample and a relative standard deviation of 0.088 over a range of 0.25 to 200 ug/sample with a recovery of 100%. /Aluminum/
Procedures for aluminum determination in body fluids by flameless atomic absorption spectrometry with a graphite furnace are described. Topics covered include sample preparation, applicable specifications, and possible difficulties which can arise. /Aluminum/
A microanalytical method for the measurement of aluminum in biological samples is presented, which requires 1-500 mg of brain tissues and less than 1 ml of blood, urine, or other aqueous samples. /Aluminum/
A CATION-EXCHANGE CHROMATOGRAPHY PROCEDURE IS OUTLINED FOR THE SIMPLE AND QUANTITATIVE DETERMINATION OF TRACE AMOUNTS OF ALUMINUM IN BIOLOGICAL MATERIAL (URINE) EMPLOYING NEUTRON ACTIVATION ANALYSIS. /ALUMINUM/
Blood and urine aluminum concn were studied in industrially exposed workers using electrothermal atomic absorption spectrometry. The detection limit was 5 ug/l for aluminum in blood and 3 ug/l for aluminum in urine. /Aluminum/

Interactions

In a case study of patients on long-term dialysis, systemic aluminum absorption with concurrent oral citrate (as an alkalinizing agent) and aluminum containing phosphate binder (eg, aluminum hydroxide or carbonate) was significantly increased. Based on the proposed mechanism and pharmacologic similarity, an interaction may be expected to occur between citric acid and other aluminum salts (eg, aluminum phosphate, aluminum glycinate, attapulgite, dihydroxyaluminum, kaolin, magaldrate). It has been shown that following concurrent administration of citric acid (from lemon juice) and aluminum hydroxide there is an increase in serum levels of a nonionized aluminum citrate complex, which is postulated to easily pass the gastrointestinal barrier. Simultaneous administration of citric acid and aluminum hydroxide should be avoided since significant systemic absorption of aluminum may occur. This may be of additional concern in patients on long-term dialysis or with impaired renal function. /Aluminum salts/
... 25 Dialysis patients that experienced accidental exposure to aluminum and parathyroid hormone were examined. At the same time as parathyroid hormone decreased, serum calcium increased. Based on this observation it has been suggested that aluminum is incorporated, instead of calcium, into the bone and that this leads to the osteomalacia characteristic of aluminum-induced bone disease. Instead of being incorporated into osteoid bone tissue, calcium returns to the circulation which in turn inhibits the parathyroid hormone release from the parathyroid. In support of this hypothesis, ... a strong correlation between bone aluminum content and the amount of bone occupied by unmineralized osteoid in humans was found. Experimental support for the hypothesis of calcium aluminum interactions has also been provided in studies on chicks. /Aluminum/
Groups of 120 Atlantic salmon fry (Salmo salar, 1 g mass) were kept in through flow tanks of water (pH 5) containing various concn of aluminum and silicic acid. The aluminum concn in all but the control tank (0.85 umol aluminum/l) were 6-7 umol/l, at acutely toxic levels. Silicon levels were 0.66 umol/l (control), 93.06, 24.89, 5.46, and 0.60 umol/l, corresponding to silicon:aluminum ratios of 13.0, 3.7, 0.9, and 0.1. Exchangeable aluminum, ie, aluminum retained on Amberlite, was 6.00, 5.00, 4.11, and 1.52 umol/l in test tanks, respectively. Fish were exposed for 96 hr, and the proportion of dead fish was recorded at 12-hr intervals. The whole experiment was run three times; data are from all runs combined. At a silicon:aluminum ratio of 13, acute toxicity of aluminum was eliminated and gill structures of the fish were normal. Percent survival versus time was higher for the higher silicon:aluminum ratio groups. Accumulation of aluminum by fish fell sharply as the exchangeable aluminum increased. aluminum and silicon levels in fish were 0.44 and 0.01 (control), 0.40 and 0.54 (silicon:aluminum ratio of 13), 2.04 and 0.35 (slicon:aluminum ratio of 3.7), 2.49 and 0.33 (silicon: aluminum ratio of 0.9), 2.38 and 0.08 (silicon:aluminum ratio of 0.1) umol per g dry mass, respectively. /Aluminum/
To elucidate the interaction between aluminum and certain essential trace metals, an experiment was performed on rats fed diets with suboptimal or optimal levels of zinc or copper. Half of each group of animals were fed the same diet but with 1000 ppm aluminum added. Changes were noted after 120 days. Severe testicular damage was seen in rats fed either the low zinc or the low copper diet. The lesions included a wide range of spermatogenic cell degeneration and tubular atropy. When aluminum was added to the diet, the testicular destruction of zinc deficient rats was significantly reduced. This indicated that the presence of aluminum in the diet projected the testis against the damage cauesd by zinc deficiency. Pituitary glands were examined. Hypertrophy of basophiles was more pronounced in rats fed the suboptimal zinc or copper diet. When aluminum was added to their diet, the changes were reversed. The mechanims by which aluminum protects male gonadal functions against zinc deficiency are discussed. This study is the first to demonstrate the preventivve effect of aluminum against testicular damage caused by zinc deficiency. /Aluminum/
For more Interactions (Complete) data for ALUM, POTASSIUM (6 total), please visit the HSDB record page.

Stability Shelf Life

STABLE @ /AMBIENT/ TEMP /POTASSIUM ALUM DODECAHYDRATE/
WHEN KEPT LONG TIME @ 60-65 °C (OR OVER SULFURIC ACID) LOSES 9 H2O WHICH IS REABSORBED ON EXPOSURE TO AIR. /POTASSIUM ALUM DODECAHYDRATE/

Dates

Last modified: 08-15-2023
Elliott HL, Macdougall AI: Aluminium studies in dialysis encephalopathy. Proc Eur Dial Transplant Assoc. 1978;15:157-63. [PMID:740662]
Kovalchik MT, Kaehny WD, Hegg AP, Jackson JT, Alfrey AC: Aluminum kinetics during hemodialysis. J Lab Clin Med. 1978 Nov;92(5):712-20. [PMID:712205]
Berlyne GM, Ben-Ari J, Pest D, Weinberger J, Stern M, Levine R, Gilmore GR: Hyperaluminaemia from aluminum resins in renal failure. Lancet. 1970 Sep 5;2(7671):494-6. [PMID:4194940]
Burdock G. (1997). Encyclopedia of food and color additives. CRC Press.
Burke I. (2000). The nature of beauty . Ebury Press.
McEvoy G., Miller J. and Litvak K. (1990). AHFS Drug information 90.. Bethesda.
National research council (1981). Drinking water and health (4th ed.). National academy press.
Ellenhorn M.J. and Barceloux D.G. (1988). Medical toxicology: diagnosis and treatment of human poisoning. Elsevier.
FDA GRAS
Homepathic label
EWG's skin deep
Cosmetics info
FDA OTC ingredients
Encyclopaedia Britannica
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